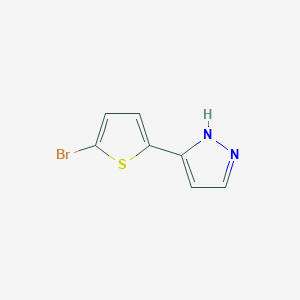

5-(5-bromothiophen-2-yl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOKZFIVGFLORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370840 | |

| Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166196-67-4 | |

| Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(5-bromothiophen-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on established and reliable chemical transformations, primarily the cyclocondensation of a thiophene-containing chalcone with hydrazine hydrate. This document outlines the detailed experimental protocol, expected analytical data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.

Quantitative Data Summary

As no specific literature data for the synthesis of this compound was found, the following table represents a template for the expected quantitative data based on similar syntheses reported for related compounds.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |

| 1 | 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | C9H10BrNOS | 264.15 | - | - | - | - |

| 2 | This compound | C7H5BrN2S | 233.09 | - | - | - | - |

Experimental Protocols

Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2-acetyl-5-bromothiophene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.5 equivalents).

-

Stir the reaction mixture at a moderately elevated temperature, for instance, 80-100 °C, for a period of 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of this compound

-

Dissolve the synthesized 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a protic solvent such as ethanol or acetic acid.

-

To this solution, add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Visualized Experimental Workflow

Caption: Synthetic pathway for this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

-

Melting Point Analysis: To assess the purity of the compounds.

This guide provides a robust framework for the successful synthesis and characterization of this compound for research and development purposes. The outlined procedures are based on well-established synthetic methodologies for pyrazole derivatives.

An In-depth Technical Guide to 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(5-bromothiophen-2-yl)-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 166196-67-4[1] |

| Molecular Formula | C₇H₅BrN₂S[1] |

| Molecular Weight | 229.1 g/mol [1] |

| Canonical SMILES | C1=C(C(=NN1)C2=CC=C(S2)Br) |

| InChI Key | RBOKZFIVGFLORX-UHFFFAOYSA-N |

Physicochemical Properties

Currently, there is a limited amount of experimentally determined physicochemical data for this compound in publicly available literature. However, based on the properties of structurally related compounds, such as 4-bromo-5-(2-thienyl)-1H-pyrazole, we can infer some of its likely characteristics.

| Property | Estimated Value/Information |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| pKa | Data not available. |

| logP | Estimated to be moderately lipophilic. |

| Solubility | Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and methanol. |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on the known reactivity of chalcones with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Analogue)

-

To a solution of 5-bromo-2-acetylthiophene in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product, the chalcone analogue, by recrystallization or column chromatography.

Step 2: Synthesis of 5-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

-

Dissolve the synthesized chalcone analogue in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture and precipitate the product by adding water.

-

Collect the solid pyrazoline derivative by filtration, wash with water, and dry.

Step 3: Synthesis of this compound (Pyrazole)

-

The pyrazoline intermediate can be oxidized to the corresponding pyrazole.

-

A variety of oxidizing agents can be used, such as air, iodine in the presence of a base, or other mild oxidants.

-

Dissolve the pyrazoline in a suitable solvent and add the oxidizing agent.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture to isolate the crude pyrazole.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the proton and carbon environments of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of thiophene-pyrazole derivatives has shown significant promise in various therapeutic areas. The potential biological activities are inferred from studies on structurally similar compounds.

Anti-inflammatory Activity

Thiophene-pyrazole derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade.

Caption: Inhibition of key inflammatory mediators by thiophene-pyrazole derivatives.

Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively.[2] Furthermore, some derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[2]

Anticancer Activity

The thiophene-pyrazole scaffold is also a promising pharmacophore for the development of anticancer agents. Research on similar molecules has pointed towards several potential mechanisms of action.

Caption: Potential molecular targets for the anticancer activity of thiophene-pyrazoles.

Some thiophene-pyrazole hybrids have been identified as inhibitors of key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3] Inhibition of these receptors can disrupt downstream signaling pathways that control cell proliferation and angiogenesis. Additionally, some thiophene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is currently scarce, the known biological activities of related thiophene-pyrazole derivatives suggest that it may possess valuable anti-inflammatory and anticancer properties. The synthetic pathway outlined in this guide provides a practical approach for its preparation, which will enable further characterization and biological evaluation. Future research should focus on obtaining detailed experimental data on its physicochemical properties and elucidating its specific mechanisms of biological action.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

5-(5-bromothiophen-2-yl)-1H-pyrazole CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 5-(5-bromothiophen-2-yl)-1H-pyrazole, including its identification, synthesis, and a review of the biological activities characteristic of its structural class. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Compound Identification and Properties

This compound is a heterocyclic compound containing both a pyrazole and a brominated thiophene ring. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with these moieties.

| Property | Value | Source |

| CAS Number | 166196-67-4 | [1] |

| Molecular Formula | C₇H₅BrN₂S | [1] |

| Molecular Weight | 229.1 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | Brc1ccc(s1)c2cc[nH]n2 | [1] |

| InChI Key | RBOKZFIVGFLORX-UHFFFAOYSA-N | [1] |

Synthesis Methodology

The synthesis of 5-aryl-1H-pyrazoles, such as the title compound, is commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine.

Experimental Protocol: A General Approach

Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

A common precursor for this type of pyrazole synthesis is an α,β-unsaturated ketone, or chalcone. This intermediate can be synthesized via the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde. For this compound, the synthesis would logically start from 2-acetyl-5-bromothiophene.

-

Reactants: 2-acetyl-5-bromothiophene and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) are used.

-

Solvent: A high-boiling point solvent such as xylene or toluene is typically employed.

-

Procedure:

-

Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in the chosen solvent.

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude chalcone intermediate.

-

Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Step 2: Synthesis of this compound

The pyrazole ring is formed by the reaction of the chalcone intermediate with hydrazine.

-

Reactants: The synthesized chalcone intermediate and hydrazine hydrate.

-

Solvent: A protic solvent such as ethanol or acetic acid is typically used.

-

Procedure:

-

Dissolve the chalcone intermediate (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

-

Reflux the mixture for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is often poured into ice-cold water to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or another appropriate solvent to yield pure this compound.

-

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of starting materials into the final pyrazole compound.

Caption: General synthetic pathway for this compound.

Biological Activity Profile (Analog-Based)

While specific biological activity data for this compound is not extensively available in the reviewed literature, the pyrazole and thiophene scaffolds are well-established pharmacophores. Research on structurally similar compounds provides insights into its potential therapeutic applications. The presence of a bromine atom may enhance lipophilicity and could positively influence antimicrobial activity.[2]

Antimicrobial and Antifungal Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[2][3] Studies on related compounds, such as 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have demonstrated selective activity against slow-growing mycobacteria, including Mycobacterium tuberculosis.[4] This suggests that the bromothiophene analog could be a candidate for antimicrobial screening.

Anticancer and Anti-inflammatory Potential

The pyrazole nucleus is a core component of several established drugs, including the anti-inflammatory drug celecoxib.[3] Numerous pyrazole derivatives have been synthesized and evaluated for anticancer and anti-inflammatory activities.[5][6] For example, certain pyrazole derivatives have shown cytotoxic activity against various human cancer cell lines.[5]

Quantitative Data for Analogous Compounds

The following table summarizes quantitative biological activity data for structurally related pyrazole and thiophene-pyrazole derivatives. It is critical to note that this data does not pertain to this compound itself but to its analogs. This information is provided to illustrate the therapeutic potential of this class of compounds.

| Compound Class / Analog | Biological Activity | Target / Cell Line | Measurement (IC₅₀ / MIC) | Source |

| Pyrazole-Carboxamide Derivatives | Anticancer | Huh7, MCF7, HCT116 | IC₅₀: 1.1 - 3.3 µM | [5] |

| 1-Acetyl-3,5-diphenyl-pyrazoles | Antitubercular | M. tuberculosis H37Rv | 6.25 µg/mL | [5] |

| Pyrazole-Sulfonamide Hybrids | Anticancer | Not Specified | IC₅₀: 2.14 µg/mL | [6] |

| Pyrazole Derivatives | Antifungal | M. audouinii | MIC: 0.5 µg/mL | [7] |

| Pyrazole Derivatives | Antibacterial | E. coli | MIC: 0.25 µg/mL | [7] |

| 5-(5-nitrothiophen-2-yl)-pyrazoles | Antitubercular | M. tuberculosis H37Rv | Not specified | [4] |

Conclusion and Future Directions

This compound is a readily synthesizable heterocyclic compound. While direct biological data is sparse, the well-documented activities of the pyrazole and thiophene pharmacophores suggest that this compound warrants investigation for a range of therapeutic applications, particularly as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and subsequent biological screening of this specific molecule to determine its activity profile and potential as a lead compound in drug development programs. The synthetic route outlined provides a clear pathway for obtaining the necessary quantities for such studies.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(5-bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both pyrazole and thiophene scaffolds. This technical guide aims to provide a comprehensive overview of its ¹H NMR spectral data, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant signaling pathways. However, a thorough search of available scientific literature and databases reveals a significant gap in the specific experimental data for this particular molecule. While general principles of pyrazole synthesis and spectral interpretation are well-established, and the broader class of pyrazole derivatives is known to interact with various biological pathways, specific data for this compound is not publicly available at this time. This document, therefore, outlines the expected spectroscopic characteristics and a plausible synthetic approach based on established methodologies, highlighting the need for future experimental work to characterize this compound fully.

Predicted ¹H NMR Spectral Data

A definitive experimental ¹H NMR spectrum for this compound is not currently available in the reviewed literature. However, based on the chemical structure and known chemical shifts for similar compounds, a predicted spectrum can be outlined. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, relative to TMS) are summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrazole-NH | 12.0 - 13.5 | broad singlet | - | 1H |

| Pyrazole-H3 | 7.6 - 7.8 | doublet | ~2.0 - 3.0 | 1H |

| Pyrazole-H4 | 6.5 - 6.7 | doublet | ~2.0 - 3.0 | 1H |

| Thiophene-H3' | 7.1 - 7.3 | doublet | ~3.5 - 4.5 | 1H |

| Thiophene-H4' | 7.0 - 7.2 | doublet | ~3.5 - 4.5 | 1H |

Note: These are estimated values and require experimental verification.

Proposed Experimental Protocol for Synthesis

A specific, detailed experimental protocol for the synthesis of this compound has not been published. However, a common and effective method for the synthesis of pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route for the target compound would involve the reaction of a suitable β-diketone precursor with hydrazine hydrate.

A. Synthesis of the 1,3-Dicarbonyl Precursor: 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

-

To a solution of 1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the enaminone intermediate.

B. Synthesis of this compound

-

Dissolve the 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one intermediate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

The resulting residue can be purified by column chromatography on silica gel to afford the desired product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Signaling Pathways and Biological Context

There is no specific information in the current literature detailing the interaction of this compound with any biological signaling pathways. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds that act as inhibitors of various protein kinases.[1][2]

Kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function by targeting specific kinases within these pathways.

Given this context, it is plausible that this compound could exhibit inhibitory activity against certain kinases. A logical first step in its biological evaluation would be to screen it against a panel of cancer-related kinases.

Below is a generalized diagram illustrating a common kinase signaling pathway that is often targeted by pyrazole-based inhibitors.

Caption: A generalized MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Conclusion

While this compound presents an interesting target for further investigation in drug discovery, there is a notable absence of specific experimental data in the public domain. This guide has provided a predicted ¹H NMR spectrum and a plausible, detailed synthetic protocol based on established chemical principles. Furthermore, the potential for this compound to interact with kinase signaling pathways has been highlighted, suggesting a clear direction for future biological evaluation. The execution of the proposed synthesis and the subsequent spectroscopic and biological characterization are essential next steps to unlock the potential of this novel pyrazole derivative.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the heterocyclic compound 5-(5-bromothiophen-2-yl)-1H-pyrazole. This document details the expected fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for its analysis, and presents the data in a clear, structured format to aid in research and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of pyrazole and thiophene moieties in various bioactive molecules. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such compounds. This guide focuses on the application of Electron Ionization Mass Spectrometry (EI-MS) for the analysis of this specific molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 166196-67-4[1]

-

Molecular Formula: C₇H₅BrN₂S[1]

-

Molecular Weight: 244.09 g/mol

-

Structure:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the solid this compound and dissolve it in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Dilution: Prepare a dilute solution of the compound in the chosen solvent. A typical starting concentration for GC-MS analysis is in the range of 10-100 µg/mL.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

-

Vial Transfer: Transfer the final solution into a standard 2 mL autosampler vial with a screw cap and septum.

3.2. Instrumentation and Parameters

The following table details the recommended parameters for the GC-MS analysis. These may be optimized based on the specific instrumentation available.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Speed | 1000 amu/s |

Data Presentation: Mass Spectral Data

Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Notes |

| 244/246 | [C₇H₅BrN₂S]⁺ | Molecular Ion (M⁺) | Isotopic pattern characteristic of one bromine atom. |

| 217/219 | [C₆H₄BrN₂S]⁺ | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |

| 165 | [C₇H₅N₂S]⁺ | [M - Br]⁺ | Loss of the bromine radical. |

| 138 | [C₆H₄N₂S]⁺ | [M - Br - HCN]⁺ | Subsequent loss of HCN after bromine loss. |

| 111 | [C₄H₃S]⁺ | Thiophenyl cation | |

| 95 | [C₄H₃BrS]⁺ | Bromothiophenyl radical cation | Cleavage of the bond between the two rings. |

| 67 | [C₃H₃N₂]⁺ | Pyrazole cation |

Visualization of Fragmentation Pathways and Workflow

The following diagrams illustrate the logical workflow for the analysis and the proposed fragmentation pathways of this compound under electron ionization.

Caption: GC-MS analysis workflow for this compound.

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a reproducible and characteristic fragmentation pattern that is essential for its identification and structural confirmation. The presence of the bromine isotopic pattern is a key diagnostic feature. The primary fragmentation pathways involve the loss of hydrogen cyanide from the pyrazole ring, cleavage of the bromine atom, and cleavage of the bond between the two heterocyclic rings. This guide provides a foundational protocol and expected data to assist researchers in their analytical work with this and structurally related compounds.

References

An In-depth Technical Guide to the Crystal Structure of Pyrazole-Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and crystallographic data of pyrazole-thiophene derivatives. It details the experimental protocols for structural analysis and explores the implications of these structures on their biological activities, offering valuable insights for drug discovery and development.

Introduction: The Significance of Pyrazole-Thiophene Scaffolds

Heterocyclic compounds containing pyrazole and thiophene moieties are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of several commercial drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[1][2] Its derivatives are known to exhibit anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral properties.[3]

Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a versatile scaffold found in numerous bioactive molecules.[1][2] Thiophene derivatives have demonstrated potent antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The strategic combination of these two pharmacophores into a single molecular entity can lead to the development of hybrid molecules with enhanced biological efficacy and novel mechanisms of action.[1][2] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.

Synthesis of Pyrazole-Thiophene Derivatives

The synthesis of pyrazole-thiophene derivatives often involves multi-step reactions. A common approach begins with the synthesis of chalcone intermediates, which are then cyclized to form the pyrazole ring.

A representative synthetic pathway can be summarized as follows:

-

Chalcone Synthesis: The process typically starts with a Claisen-Schmidt condensation reaction between a thiophene-containing aldehyde or ketone and an appropriate acetophenone to form a chalcone precursor.[3][4]

-

Pyrazole Formation: The resulting chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a cyclocondensation reaction.[4] This step, often carried out under reflux in a solvent like acetic acid or ethanol, leads to the formation of the pyrazole ring, yielding the final pyrazole-thiophene hybrid molecule.[2][4]

The following diagram illustrates a generalized workflow for the synthesis of these derivatives.

Experimental Protocol: Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of a crystalline compound is X-ray crystallography. The process involves several key stages, from obtaining a suitable crystal to refining the final structural model. While single-crystal X-ray diffraction is the most powerful technique, powder X-ray diffraction (PXRD) can be used when suitable single crystals cannot be grown.[5][6]

Detailed Methodology:

-

Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the synthesized compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide, chloroform) at room temperature.

-

X-ray Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. For PXRD, a polycrystalline powder sample is used instead.[5][7]

-

Unit Cell Determination and Data Processing: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.[6][8] The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The phase problem is solved to generate an initial electron density map. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor; a lower value indicates a better fit.[9]

The logical workflow for determining a crystal structure is depicted below.

Summary of Crystallographic Data

The following table summarizes crystallographic data for representative pyrazole-thiophene derivatives reported in the literature. These data provide fundamental information about the solid-state packing and molecular geometry of these compounds.

| Compound Name/Identifier | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Final R-factor | Reference |

| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | C₁₇H₁₁N₃O₂S₂ | Monoclinic | C2/c | - | - | - | - | - | 0.058 | [9] |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | C₁₇H₁₂N₄OS | - | - | - | - | - | - | - | - | [10] |

| Pyrazole (S1) | C₃H₄N₂ | Orthorhombic | Pbcn | 8.2424 | 12.5948 | 6.8159 | 90 | - | - | [11] |

Note: Complete unit cell parameters were not available in all cited abstracts. The entry for Pyrazole (S1) is included as a fundamental reference structure.

Biological Activity and Associated Signaling Pathways

Pyrazole-thiophene derivatives have been identified as potent inhibitors of various biological targets, particularly in the context of cancer therapy. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Anticancer Activity: Many derivatives have shown significant cytotoxic effects against various cancer cell lines.[12] The mechanisms often involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[12] Some compounds also induce cell cycle arrest and promote apoptosis (programmed cell death).[13][12]

The diagram below illustrates how a pyrazole-thiophene derivative can inhibit EGFR and VEGFR-2 signaling.

Furthermore, certain pyrazole derivatives have been shown to induce apoptosis by modulating the PTEN/Akt/NF-κB signaling pathway.[13] By inhibiting the phosphorylation of PTEN, these compounds can trigger the activation of caspases, which are key executioners of apoptosis.

Conclusion

The convergence of pyrazole and thiophene scaffolds offers a powerful strategy for the design of novel therapeutic agents. This guide has detailed the synthetic approaches and the critical experimental protocols for determining the precise three-dimensional structures of these derivatives. The crystallographic data, while still emerging, provides a solid foundation for understanding the molecular geometry that governs their biological function. By correlating these structural insights with their effects on key signaling pathways, researchers can more effectively design next-generation pyrazole-thiophene compounds with enhanced potency and selectivity for use in drug development.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. growingscience.com [growingscience.com]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. journals.iucr.org [journals.iucr.org]

- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Biological Versatility of Brominated Thiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of bromine atoms to this core structure can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to a diverse range of therapeutic activities. This technical guide provides an in-depth overview of the biological activities of brominated thiophene compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Brominated thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected brominated thiophene compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thienopyrimidine 3b (chloro derivative) | HepG2 (Liver) | MTT Assay | 3.105 ± 0.14 | Doxorubicin | - |

| Thienopyrimidine 3b (chloro derivative) | PC-3 (Prostate) | MTT Assay | 2.15 ± 0.12 | Doxorubicin | - |

| Thienopyrimidine 3c (bromo derivative) | PC-3 (Prostate) | MTT Assay | Moderate Activity | Doxorubicin | - |

| Thiophene-Carboxamide 2b | Hep3B (Liver) | MTS Assay | 5.46 | - | - |

| Thiophene-Carboxamide 2d | Hep3B (Liver) | MTS Assay | 8.85 | - | - |

| Thiophene-Carboxamide 2e | Hep3B (Liver) | MTS Assay | 12.58 | - | - |

| Compound 480 | HeLa (Cervical) | MTT Assay | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |

| Compound 480 | HepG2 (Liver) | MTT Assay | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |

Note: Some data points are for chloro-derivatives from the same study to provide context on halogen substitution.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of thiophene derivatives. Notably, the inhibition of the Wnt/β-catenin and tubulin polymerization pathways has been observed, leading to cell cycle arrest and apoptosis.[1]

References

A Technical Guide to the Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the core synthetic methodologies for preparing substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are key structural motifs in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, and are valued for their broad spectrum of biological activities.[1][2] This guide details the most prevalent synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates key mechanisms and workflows.

Core Synthetic Strategies: An Overview

The synthesis of the pyrazole ring system is well-established, with several robust methods available to researchers. The most common strategies involve the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[3] The primary synthetic pathways include:

-

Knorr Pyrazole Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazines.[4][5]

-

Reaction with α,β-Unsaturated Carbonyls: Typically involving a Michael addition followed by cyclization and dehydration. Chalcones are common substrates for this route.[6][7]

-

1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes.[8][9]

-

Multicomponent Reactions: One-pot procedures that combine three or more reactants to form the pyrazole core, often favored for their efficiency and atom economy.[10]

The following sections will delve into these key methods, presenting their mechanisms, experimental details, and examples from the literature.

Knorr Pyrazole Synthesis: The Classic Approach

First reported by Ludwig Knorr in 1883, this synthesis remains one of the most straightforward and widely used methods for preparing polysubstituted pyrazoles.[4][11] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with a hydrazine derivative, typically under acidic catalysis.[5][12]

The mechanism proceeds through the formation of a hydrazone intermediate at one carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the other carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[5][13] When using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed.[4][14]

The Knorr synthesis is highly versatile, accommodating a wide range of substituents on both the dicarbonyl and hydrazine components. Modern variations often employ catalysts to improve yields and shorten reaction times.

| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Catalyst/Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, controlled conditions | 95% | [9][11] |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 59-98% | [11] |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [9] |

| Acetylacetone | Hydrazine | Catalytic Acid | High | [15][16] |

| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Glacial Acetic Acid, 100°C | High | [16] |

This protocol is adapted from the work of Girish et al. and represents an efficient, environmentally friendly approach.[11]

-

Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).

-

Catalyst Addition: Add a catalytic amount of nano-ZnO to the mixture.

-

Reaction: Stir the mixture under the specified controlled conditions (e.g., solvent-free or in a green solvent like ethanol) at a moderate temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3,5-substituted pyrazole.

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

Another major pathway to pyrazoles utilizes α,β-unsaturated carbonyl compounds, such as chalcones, as the 1,3-dielectrophilic synthon.[6][11] This method typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. This is followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazole ring.[17]

This route is particularly valuable for synthesizing pyrazoles with specific substitution patterns derived from the readily available chalcone precursors. Chalcones themselves are generally synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[7][17]

This method allows for the creation of a diverse library of pyrazole derivatives by varying the initial aldehyde and ketone used for the chalcone synthesis.

| Chalcone Substrate | Hydrazine Substrate | Catalyst/Conditions | Yield (%) | Reference |

| 1-Adamantyl chalcone | Substituted phenylhydrazine | Condensation | Good to Moderate | [7] |

| Quinoin-2(1H)-one based chalcones | Arylhydrazines | Acetic Acid, Microwave (360W, 120°C) | 68-86% | [18] |

| Ferrocene-chalcones | Phenylhydrazine | Acetic Acid/Water, Microwave (150W, 100°C) | 58-75% | [18] |

| General Chalcones | Isoniazide | Pyridine | Not specified | |

| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid, Reflux (75-80°C) | 66.57% | [17] |

This general protocol is adapted from methodologies described for the cyclocondensation of chalcones with hydrazines.[17][19]

-

Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative (1 mmol) and the substituted hydrazine (e.g., phenylhydrazine, 1.2 mmol) in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. For microwave-assisted syntheses, heat the mixture in a sealed vessel at the specified temperature and power for a shorter duration (e.g., 5-30 minutes).[18]

-

Monitoring: Track the disappearance of the starting material using TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

Purification: Collect the precipitated solid by filtration, wash it thoroughly with water to remove any residual acid, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.

Other Significant Synthetic Routes

While the Knorr synthesis and reactions with α,β-unsaturated systems are dominant, other methods offer unique advantages for accessing specific substitution patterns.

-

1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane or nitrilimine, with a dipolarophile like an alkyne or a strained alkene.[8][9] While highly effective, the utility of this method can be limited by the toxicity and potential instability of diazo compounds.[20]

-

Multicomponent and Green Syntheses: Modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability. Multicomponent reactions (MCRs) that form pyrazoles in a single pot from three or more starting materials are increasingly popular.[10] Furthermore, the use of green chemistry principles, such as microwave irradiation, ultrasound, or environmentally benign catalysts and solvents (e.g., water, PEG), has been successfully applied to pyrazole synthesis, often resulting in shorter reaction times and higher yields.[18][21]

| Method | Substrates | Catalyst/Conditions | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition | Arylhydrazone, Vinyl derivative | In situ nitrilimine generation | 72% | [9] |

| One-Pot MCR | Aldehydes, Ketones, Hydrazines | Microwave irradiation | Good | [10] |

| Green Synthesis | 1,3-Dicarbonyls, Hydrazines | PEG-SO₃H, Aqueous media | High | [21] |

| One-Pot Cycloaddition | Thiazolidinedione chalcones, Aldehydes, N-tosyl hydrazine | Cs₂CO₃, DMF | Moderate to Good | [10] |

This guide provides a foundational understanding of the primary methods employed in the synthesis of substituted pyrazoles. The choice of a specific route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The classic Knorr synthesis and chalcone-based methods remain highly reliable, while modern multicomponent and green approaches offer significant advantages in efficiency and sustainability for drug discovery and development.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. chemhelpasap.com [chemhelpasap.com]

- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 19. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 20. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 21. tandfonline.com [tandfonline.com]

Unlocking the Potential of Thiophene-Pyrazole Systems: A Technical Guide to their Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyrazole core structures are emerging as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community. Their unique electronic architecture, arising from the synergistic combination of the electron-rich thiophene and pyrazole rings, gives rise to a fascinating array of photophysical and electrochemical properties. This technical guide provides an in-depth exploration of the electronic characteristics of these systems, offering a valuable resource for researchers in materials science, medicinal chemistry, and drug development.

Core Molecular Design and Synthesis

The versatility of synthetic strategies allows for the fine-tuning of the electronic properties of thiophene-pyrazole derivatives. A common synthetic pathway involves the condensation of a thiophene-containing chalcone with a hydrazine derivative.[1][2] The specific reagents and reaction conditions can be tailored to introduce various substituents on both the thiophene and pyrazole rings, thereby modulating the electronic landscape of the final molecule.[2]

Computational Insights into Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be invaluable tools for elucidating the electronic structure and predicting the photophysical properties of thiophene-pyrazole systems.[3][4] These computational methods provide crucial information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and other quantum chemical parameters.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO energy levels are fundamental to understanding the electronic behavior of these molecules. The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap generally corresponds to a more reactive species that is more easily excitable.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| Thiophene-Pyrazole Amide Derivatives | -5.92 to -6.44 | -1.62 to -2.10 | 3.77 to 4.27 | PBE0-D3BJ/def2-TZVP/SMDDMSO | [4] |

| Thiophene-Pyrazoline Derivatives | - | - | - | DFT | [5] |

| Pyrazolyl-Thiazole Derivatives of Thiophene | - | - | - | B3LYP/6-31G(d) | [6] |

Note: The table presents a range of values from a study on thiophene-pyrazole amide derivatives. Specific values for other systems require consulting the original research.

Photophysical Properties: Absorption and Emission

Thiophene-pyrazole derivatives often exhibit interesting photophysical properties, including absorption in the UV-visible region and fluorescence emission. These characteristics are highly dependent on the molecular structure, particularly the nature and position of substituents, which can influence the extent of intramolecular charge transfer (ICT).[7]

| Compound/System | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |

| Pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives | - | 430-505 | - | Methanol | [8] |

| Pyrazole oxadiazole derivatives | - | 410-450 | up to 0.69 | - | [9] |

| Pyrazole-tethered thioamide and amide conjugates | - | - | - | Chloroform | [10] |

Note: This table provides examples of emission ranges and quantum yields found in the literature. For specific absorption maxima and a broader range of compounds, direct consultation of the cited articles is recommended.

Electrochemical Behavior

Cyclic voltammetry is a key technique used to investigate the redox properties of thiophene-pyrazole systems.[11] By measuring the oxidation and reduction potentials, researchers can gain insights into the HOMO and LUMO energy levels and assess the material's suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrochemical behavior is influenced by the molecular structure and the presence of electron-donating or electron-withdrawing groups.[12]

| Compound/System | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) | Electrochemical Method | Reference |

| Thiophene-Pyrazoline Derivatives | - | - | Cyclic Voltammetry | [13] |

| Pyrazole Derivatives | 0.73 - 1.11 | - | Cyclic Voltammetry | [9] |

Note: Specific redox potential values are highly dependent on the experimental conditions (solvent, electrolyte, scan rate, etc.) and the specific molecular structure.

Experimental Protocols

Synthesis of Thiophene-Pyrazole Derivatives (General Procedure)

A common synthetic route involves the Claisen-Schmidt condensation of an appropriate thiophene-based ketone with an aromatic aldehyde to yield a chalcone, followed by a cyclization reaction with a hydrazine derivative.[1]

Chalcone Synthesis: To a solution of the thiophene ketone and aromatic aldehyde in a suitable solvent (e.g., ethanol), a base (e.g., aqueous NaOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed, and recrystallized.[2]

Pyrazole Synthesis: The synthesized chalcone is refluxed with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent such as ethanol or acetic acid for several hours.[1] After cooling, the product is isolated by filtration and purified by recrystallization.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption spectra are typically recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length.[7] Solutions of the compounds are prepared in a spectroscopic grade solvent at a concentration of approximately 10⁻⁵ M. Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is usually set at the absorption maximum of the compound. For quantum yield measurements, a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) is often employed. The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

Cyclic Voltammetry

Cyclic voltammetry experiments are performed using a potentiostat with a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[11] The measurements are carried out in a deoxygenated solution of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The potential is scanned over a range that encompasses the redox processes of the compound.

Conclusion and Future Outlook

The exploration of thiophene-pyrazole systems has revealed a rich and tunable electronic landscape. The ability to modify their molecular structure through targeted synthesis provides a powerful tool for controlling their photophysical and electrochemical properties. This opens up exciting avenues for their application in diverse fields, from the development of novel therapeutic agents to the design of advanced organic electronic materials. Future research will likely focus on the synthesis of more complex architectures, the investigation of their performance in electronic devices, and a deeper understanding of the structure-property relationships that govern their fascinating electronic behavior.

References

- 1. growingscience.com [growingscience.com]

- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edinst.com [edinst.com]

- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. jasco-global.com [jasco-global.com]

- 13. chem.uci.edu [chem.uci.edu]

Initial Bioactivity Screening of 5-(5-bromothiophen-2-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial bioactivity screening of the novel heterocyclic compound, 5-(5-bromothiophen-2-yl)-1H-pyrazole. This molecule, possessing both a pyrazole and a bromothiophene moiety, is of significant interest due to the well-documented and diverse pharmacological activities of these individual heterocyclic systems. Pyrazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Similarly, thiophene-containing compounds have shown promise in various therapeutic areas. This document outlines the potential antimicrobial, antifungal, and anticancer activities of this compound class, provides detailed experimental protocols for preliminary screening, and presents available data for closely related analogues to guide further research and development.

Overview of Potential Bioactivities

The fusion of pyrazole and thiophene rings suggests a synergistic or additive effect on the overall bioactivity profile of the resulting molecule. While specific data for this compound is limited in publicly available literature, the bioactivity of closely related N-phenyl pyrazoline derivatives containing the 5-bromothiophen-2-yl scaffold has been investigated, showing moderate antimicrobial and antifungal activities[1]. This indicates that the core structure is a promising starting point for the development of new therapeutic agents.

Data Presentation: Bioactivity of Related Compounds

Table 1: Antimicrobial and Antifungal Activity of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazoline Derivatives (Zone of Inhibition in mm)

| Compound (Substituent on Phenyl Ring) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans |

| 4-Methoxy | 12 | 10 | 11 | 9 | 13 | 11 |

| 4-Chloro | 14 | 12 | 13 | 11 | 15 | 13 |

| 4-Nitro | 15 | 13 | 14 | 12 | 16 | 14 |

| 2,4-Dichloro | 16 | 14 | 15 | 13 | 17 | 15 |

| Standard (Ciprofloxacin/Fluconazole) | 25 | 24 | 26 | 22 | 20 | 18 |

Data presented is illustrative and based on findings for related compounds[1]. The exact values for this compound may vary.

Experimental Protocols

Detailed methodologies for the initial screening of the bioactivity of this compound are provided below. These protocols are standard in the field and can be adapted for high-throughput screening.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

3.1.1. Materials

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Standard antifungal (e.g., Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland standard

-

Spectrophotometer

3.1.2. Procedure

-

Preparation of Test Compound Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth (MHB or RPMI) in a 96-well plate. The final concentration range should be broad enough to determine the MIC.

-

Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

3.2.1. Materials

-

Test compound: this compound

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Normal cell line (e.g., Vero) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

3.2.2. Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (cells treated with the same concentration of DMSO as the test compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the experimental workflows for the described bioactivity screening.

Conclusion and Future Directions

The initial screening of compounds related to this compound suggests that this scaffold holds promise as a source of new bioactive agents, particularly in the antimicrobial and antifungal arenas. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological activities. Future research should focus on the synthesis and direct biological testing of this compound to obtain specific quantitative data. Further structure-activity relationship (SAR) studies, involving modifications at the N1 position of the pyrazole ring and substitutions on the thiophene ring, could lead to the discovery of more potent and selective drug candidates. Additionally, exploring the mechanism of action of the most active compounds will be crucial for their further development as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-(5-arylthiophen-2-yl)-1H-pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many biologically active compounds. The pyrazole and thiophene moieties are prevalent scaffolds in medicinal chemistry. The targeted synthesis of 5-(5-arylthiophen-2-yl)-1H-pyrazoles via Suzuki coupling offers a versatile route to novel compounds with potential therapeutic applications.

This document provides a detailed protocol for the Suzuki coupling of 5-(5-bromothiophen-2-yl)-1H-pyrazole with various arylboronic acids. It includes optimized reaction conditions, troubleshooting guidelines, and visualizations to aid in the successful implementation of this methodology in a laboratory setting.

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocols

This section details a general protocol for the Suzuki coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often in a mixture with water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-2.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(5-arylthiophen-2-yl)-1H-pyrazole.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may vary.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 4 | 92 |

| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 12 | 78 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 8 | 81 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described.

Caption: A generalized workflow for a Suzuki coupling experiment.

Suzuki Coupling Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 5-(5-bromothiophen-2-yl)-1H-pyrazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-(5-bromothiophen-2-yl)-1H-pyrazole and its derivatives in drug discovery. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The incorporation of a bromothiophene moiety offers opportunities for further chemical modification and may enhance the therapeutic potential of the parent compound.

Introduction to this compound

The this compound core structure combines two important heterocyclic rings: pyrazole and thiophene. Pyrazole derivatives are known to be key components in a variety of clinically successful drugs. The thiophene ring, particularly when halogenated, can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific biological data for this compound is not extensively available in the public domain, the activities of closely related analogs suggest its potential as a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Applications

Based on the biological activities of analogous pyrazole-thiophene compounds, this compound derivatives are promising candidates for investigation in the following areas:

-

Oncology: Many pyrazole derivatives exhibit potent anticancer activity by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.

-

Inflammation: Certain pyrazole compounds have demonstrated significant anti-inflammatory properties.

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Quantitative Data for Analogs of this compound

The following table summarizes the biological activity of various pyrazole derivatives containing a thiophene or substituted thiophene moiety. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound/Derivative | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |